3,3-dimethyl-2,3-dihydro-1H-indole-5-carboxylic acid hydrochloride
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Overview
Description
3,3-Dimethyl-2,3-dihydro-1H-indole-5-carboxylic acid hydrochloride is a chemical compound belonging to the class of indole derivatives. Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring. This compound is known for its potential biological and pharmaceutical applications due to its unique structural features.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as tryptophan or indole itself.
Reaction Steps: The synthesis involves multiple steps, including alkylation, cyclization, and hydrochloride formation. For example, the alkylation of indole with appropriate alkyl halides followed by cyclization can yield the desired compound.
Industrial Production Methods: On an industrial scale, the synthesis is optimized for higher yields and purity. This involves the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions at different positions of the indole ring can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: Various alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed:
Oxidation Products: Indole-5-carboxylic acid derivatives.
Reduction Products: Reduced indole derivatives.
Substitution Products: Alkylated indole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties. Medicine: The compound has potential therapeutic applications in the treatment of various diseases due to its bioactive properties. Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3,3-dimethyl-2,3-dihydro-1H-indole-5-carboxylic acid hydrochloride exerts its effects involves interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Indole-3-carboxylic acid: A closely related compound with similar biological activities.
3,3-Dimethyl-2-oxo-1H-indole-5-carboxylic acid: Another derivative with potential pharmaceutical applications.
Uniqueness: 3,3-Dimethyl-2,3-dihydro-1H-indole-5-carboxylic acid hydrochloride is unique due to its specific structural features, such as the presence of the dimethyl group and the hydrochloride salt form, which can influence its reactivity and biological activity.
Properties
CAS No. |
1205750-91-9 |
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Molecular Formula |
C11H14ClNO2 |
Molecular Weight |
227.69 g/mol |
IUPAC Name |
3,3-dimethyl-1,2-dihydroindole-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO2.ClH/c1-11(2)6-12-9-4-3-7(10(13)14)5-8(9)11;/h3-5,12H,6H2,1-2H3,(H,13,14);1H |
InChI Key |
AXNCNIQPJHXNHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CNC2=C1C=C(C=C2)C(=O)O)C.Cl |
Purity |
95 |
Origin of Product |
United States |
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